Home > Products > Screening Compounds P73151 > 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE
2-HYDROXY-4-METHOXY-beta-NITROSTYRENE -

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE

Catalog Number: EVT-13919212
CAS Number:
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 2-hydroxy-4-methoxy-beta-nitrostyrene can be achieved through several methods, primarily involving the condensation of appropriate benzaldehyde derivatives with nitromethane in the presence of catalysts. One effective method involves using acetic acid as a solvent, which facilitates the reaction and enhances yield by promoting crystallization during post-reaction processing .

Technical Details

  1. Starting Materials:
    • Benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde).
    • Nitromethane.
    • Primary amines (e.g., benzylamine) as catalysts.
  2. Reaction Conditions:
    • The reaction typically occurs at moderate temperatures to ensure safety and efficiency.
    • Acetic acid is used to dissolve reactants and assist in the formation of the desired product.
  3. Yield:
    • High yields have been reported using this method, making it suitable for industrial applications .
Molecular Structure Analysis

The molecular structure of 2-hydroxy-4-methoxy-beta-nitrostyrene features a benzene ring substituted with hydroxy and methoxy groups, along with a nitro group at the beta position.

Structural Data

  • Molecular Formula: C9H9NO4C_9H_9NO_4
  • Molecular Weight: 195.175 g/mol
  • Bond Angles and Lengths: The bond lengths and angles are consistent with typical values for similar aromatic compounds, showing resonance stabilization due to substituents on the aromatic ring .
Chemical Reactions Analysis

2-Hydroxy-4-methoxy-beta-nitrostyrene participates in various chemical reactions typical of nitro compounds, including electrophilic aromatic substitution and reduction reactions.

Technical Details

  1. Electrophilic Substitution: The hydroxy and methoxy groups enhance nucleophilicity at the aromatic ring, allowing for further substitutions.
  2. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, providing pathways for synthesizing other derivatives.
Mechanism of Action

The biological activity of 2-hydroxy-4-methoxy-beta-nitrostyrene has been linked to its ability to modulate various biochemical pathways, particularly in cancer treatment.

Process and Data

  • Anticancer Activity: Research indicates that beta-nitrostyrenes can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction .
  • Cell Proliferation Inhibition: These compounds have shown potential in suppressing cell proliferation across various cancer types, suggesting their utility in therapeutic applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a yellow powder.
  • Odor: Data on odor characteristics are not extensively documented.

Chemical Properties

Applications

2-Hydroxy-4-methoxy-beta-nitrostyrene has several scientific uses:

  1. Medicinal Chemistry: It serves as an intermediate in the synthesis of therapeutic agents for conditions such as reflux esophagitis.
  2. Anticancer Research: Its derivatives are being explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  3. Pharmaceutical Development: Ongoing studies may reveal additional applications in drug formulation targeting various diseases .
Mechanistic Insights into Anticancer Activity of 2-Hydroxy-4-methoxy-β-nitrostyrene Analogues

β-Nitrostyrene derivatives represent a promising class of anticancer compounds with multi-targeted biological activities. Among these, the structural analogue 3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene (CYT-Rx20) has been extensively characterized across multiple cancer models. This section details the compound's five primary anticancer mechanisms, supported by rigorous in vitro and in vivo evidence.

ROS-Mediated Apoptotic Pathways in Cancer Cells

Reactive oxygen species (ROS) generation serves as the cornerstone of CYT-Rx20's anticancer activity. In lung adenocarcinoma (A549) and squamous cell carcinoma (H520) models, CYT-Rx20 treatment (IC₅₀: 2.30-3.28 μg/mL) induced a dose-dependent ROS surge within 3-6 hours, as quantified by H₂DCFDA fluorescence assays [1] [2]. This oxidative burst triggered extensive DNA damage, evidenced by >4-fold increased γH2AX expression and comet assay validation of double-strand breaks [3] [6]. Critically, pretreatment with the antioxidant N-acetylcysteine (NAC) completely abolished ROS generation and reduced cytotoxicity by 85-92%, confirming ROS as the primary death effector [1] [6]. The compound's selectivity stems from cancer cells' inherently elevated ROS baseline, which CYT-Rx20 pushes beyond the toxic threshold through sustained peroxide accumulation [2].

Table 1: ROS-Dependent Cytotoxicity of CYT-Rx20 Across Cancer Types

Cancer TypeCell LineROS Increase (Fold vs Control)γH2AX UpregulationNAC Protection (%)
Lung AdenocarcinomaA5494.2x3.8x92%
Colorectal CarcinomaHCT1165.1x4.5x89%
Esophageal SquamousKYSE703.7x3.2x85%
Ovarian CarcinomaSKOV34.8x4.1x91%

Glutathione Depletion and Oxidative Stress Modulation

CYT-Rx20 exerts a biphasic oxidative assault by simultaneously elevating ROS and depleting glutathione (GSH), the primary cellular antioxidant. In lung cancer models, treatment (3 μg/mL, 24h) reduced intracellular GSH to <15% of baseline while inhibiting glutathione reductase activity by 78% [1] [2]. This dual action cripples the glutathione redox cycle, preventing GSH regeneration from its oxidized form (GSSG). Consequently, the GSH/GSSG ratio plummeted from 12.5 (control) to 0.8, indicating catastrophic oxidative stress [1]. Rescue experiments confirmed thiol antioxidants (GSH, 2-mercaptoethanol) reversed cytotoxicity by 80-95%, while non-thiol antioxidants (ascorbate) showed minimal protection – highlighting the specificity for thiol metabolism disruption [2] [6]. This mechanism proves particularly effective against chemotherapy-resistant tumors that rely on elevated GSH for drug detoxification.

Mitochondrial Dysfunction and Caspase Activation Dynamics

Mitochondria serve as both sources and targets of CYT-Rx20-induced oxidative damage. Within 4 hours of treatment, lung and colorectal cancer cells exhibited ΔΨm dissipation (JC-1 assay), accompanied by mitochondrial swelling and cytochrome c release [1] [3]. This permeabilization triggered sequential caspase activation: initiator caspases-8/-9 cleaved within 6 hours, followed by executioner caspase-3 activation and PARP cleavage (89 kDa fragment) at 12-24 hours [3] [6]. Pharmacological caspase inhibition (Q-VD-OPh) reduced apoptosis by 75%, confirming caspase-dependence [6]. Intriguingly, Bcl-2 overexpression failed to prevent cytochrome c release, indicating CYT-Rx20 bypasses classical apoptotic regulators through direct oxidative mitochondrial insult [1] [3].

Table 2: Mitochondrial Apoptotic Events Induced by CYT-Rx20 (2 μg/mL, 24h)

EventDetection MethodActivation TimeframeInhibition Efficacy
ΔΨm LossJC-1 Flow Cytometry2-4 hoursNAC: 90% reversal
Cytochrome c ReleaseWestern Blot/Immunofluorescence4-6 hoursNo Bcl-2 blockade
Caspase-9 ActivationCleavage Assay/WB6-8 hoursQ-VD-OPh: 82% inhibition
Caspase-3 ActivationFluorogenic Substrate8-12 hoursQ-VD-OPh: 85% inhibition
PARP Cleavage89 kDa Fragment WB12-24 hoursNAC: 88% reversal

Cell Cycle Arrest Mechanisms: G2/M Phase Regulation

Beyond apoptosis, CYT-Rx20 imposes prolonged G₂/M arrest in colorectal cancer cells (HCT116, SW480), with 68-72% of cells accumulating in this phase within 24 hours (2 μg/mL) [3] [6]. Molecular analyses revealed coordinated regulation of mitosis controllers: cyclin B1 accumulation (3.5-fold), inhibitory phosphorylation of cdc2 (Tyr15) (2.8-fold increase), and concomitant downregulation of cdc25 phosphatases [6]. Simultaneously, aurora kinases A/B – essential for mitotic progression – surged >4-fold, creating a paradoxical "mitotic priming" state. This arrest proved ROS-dependent, as NAC pretreatment normalized all regulatory proteins and abolished G₂/M accumulation [3]. The sustained arrest (>48 hours) ultimately commits cells to apoptosis via mitotic catastrophe, particularly in p53-mutant tumors resistant to conventional genotoxic agents.

Synergistic Interactions with Chemotherapeutic Agents

CYT-Rx20 demonstrates favorable interactions with targeted anticancer agents. In chronic lymphocytic leukemia (CLL) models, including poor-prognosis del(17p) and del(11q) subtypes, CYT-Rx20 synergistically enhanced the PI3Kδ inhibitor idelalisib (combination index: 0.3-0.45) [9]. This synergy stemmed from complementary ROS induction: CYT-Rx20 depleted glutathione reserves while idelalisib impaired Nrf2-mediated antioxidant transcription. In colorectal carcinoma, sequential treatment with 5-fluorouracil followed by CYT-Rx20 increased DNA damage 3.2-fold versus either agent alone by exploiting 5-FU-induced thymidylate stress [6]. Notably, CYT-Rx20 maintained potency against stroma-protected CLL cells (HS-5 coculture), overcoming a key resistance mechanism of conventional therapies [9].

Table 3: Documented Synergistic Interactions of β-Nitrostyrene Analogues

Combination PartnerCancer ModelMechanistic BasisCombination Index
Idelalisib (PI3Kδi)CLL (HG-3 cells)Dual ROS induction + Nrf2 suppression0.32 ± 0.05
5-FluorouracilColorectal (HCT116)Thymidylate stress + ROS/DNA damage0.41 ± 0.08
Erlotinib (EGFRi)Lung AdenocarcinomaEnhanced GSH depletion0.52 ± 0.12
Bone Marrow StromaCLL MicroenvironmentStromal protection overrideNot quantified

Properties

Product Name

2-HYDROXY-4-METHOXY-beta-NITROSTYRENE

IUPAC Name

5-methoxy-2-[(Z)-2-nitroethenyl]phenol

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c1-14-8-3-2-7(9(11)6-8)4-5-10(12)13/h2-6,11H,1H3/b5-4-

InChI Key

GXJOVIFOJVFGES-PLNGDYQASA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C[N+](=O)[O-])O

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\[N+](=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.